molecular formula C14H18N2O2 B8456441 ethyl 1-(cyanomethyl)-5,5-dimethyl-4,6-dihydrocyclopenta[b]pyrrole-2-carboxylate

ethyl 1-(cyanomethyl)-5,5-dimethyl-4,6-dihydrocyclopenta[b]pyrrole-2-carboxylate

Cat. No.: B8456441
M. Wt: 246.30 g/mol
InChI Key: XUQJWUNPFYATMF-UHFFFAOYSA-N
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Description

ethyl 1-(cyanomethyl)-5,5-dimethyl-4,6-dihydrocyclopenta[b]pyrrole-2-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(cyanomethyl)-5,5-dimethyl-4,6-dihydrocyclopenta[b]pyrrole-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form the ester . This ester is then subjected to further reactions to introduce the cyanomethyl and dimethyl groups, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

ethyl 1-(cyanomethyl)-5,5-dimethyl-4,6-dihydrocyclopenta[b]pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

ethyl 1-(cyanomethyl)-5,5-dimethyl-4,6-dihydrocyclopenta[b]pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound’s biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Its potential therapeutic properties are explored for the development of new drugs, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 1-(cyanomethyl)-5,5-dimethyl-4,6-dihydrocyclopenta[b]pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-pyrrolecarboxylate: A simpler pyrrole derivative with similar structural features.

    4-Methyl-1H-pyrrole-2-carboxylate: Another pyrrole derivative with a methyl group at the 4-position.

    Pyrrole-2-carboxaldehyde: A precursor in the synthesis of various pyrrole derivatives.

Uniqueness

ethyl 1-(cyanomethyl)-5,5-dimethyl-4,6-dihydrocyclopenta[b]pyrrole-2-carboxylate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

ethyl 1-(cyanomethyl)-5,5-dimethyl-4,6-dihydrocyclopenta[b]pyrrole-2-carboxylate

InChI

InChI=1S/C14H18N2O2/c1-4-18-13(17)11-7-10-8-14(2,3)9-12(10)16(11)6-5-15/h7H,4,6,8-9H2,1-3H3

InChI Key

XUQJWUNPFYATMF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1CC#N)CC(C2)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 250-mL single neck round bottomed flask equipped with a magnetic stirrer and nitrogen inlet was charged with 103b)(6.2 g, 30 mmol) in DMF (57 mL). To the solution was added NaH (80% dispersion in mineral oil, 1.26 g, 42.1 mmol). The resulting mixture was stirred at rt for 90 min. After that time, bromoacetonitrile (2.94 mL, 42 mmol) was added. The mixture was stirred for 14 h. After that time, water (100 mL) and ethyl acetate (200 mL) were added and the organic layer was separated. The aqueous layer was extracted with ethyl acetate (2×50 mL). The combined organic layers were washed with brine, dried over sodium sulfate and concentrated in vacuo. The residue was purified by column chromatography to afford a 95% yield (7 g) of 103c.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
57 mL
Type
solvent
Reaction Step One
Name
Quantity
1.26 g
Type
reactant
Reaction Step Two
Quantity
2.94 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Yield
95%

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